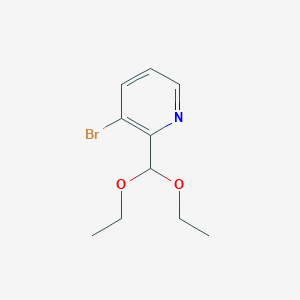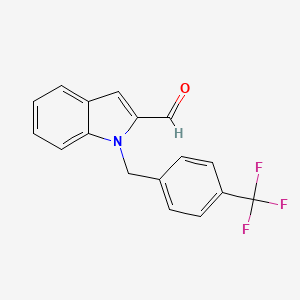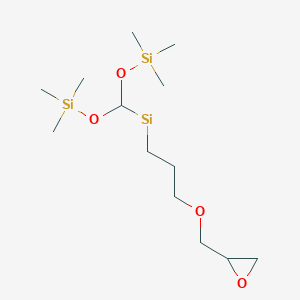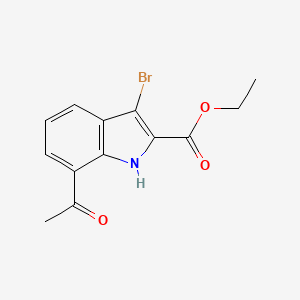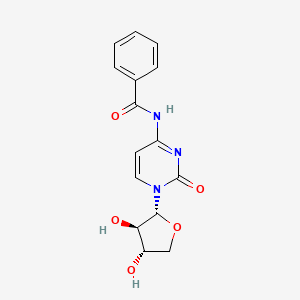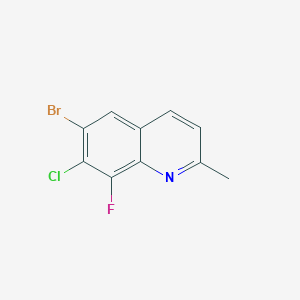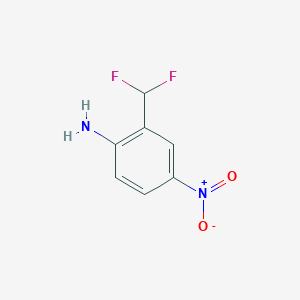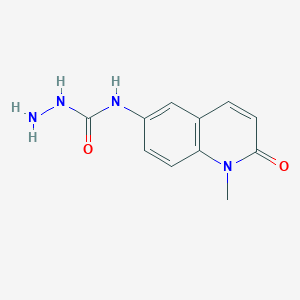
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide typically involves the reaction of hydroquinolinecarbaldehyde with hydrazine derivatives. One common method includes the condensation of hydroquinolinecarbaldehyde with hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached to the quinoline ring .
科学研究应用
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimalarial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydrazinecarboxamide group.
Dihydroquinoline: A reduced form of quinoline with similar chemical properties.
Hydrazinecarboxamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide is unique due to its combination of a quinoline moiety with a hydrazinecarboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
属性
CAS 编号 |
2007916-71-2 |
|---|---|
分子式 |
C11H12N4O2 |
分子量 |
232.24 g/mol |
IUPAC 名称 |
1-amino-3-(1-methyl-2-oxoquinolin-6-yl)urea |
InChI |
InChI=1S/C11H12N4O2/c1-15-9-4-3-8(13-11(17)14-12)6-7(9)2-5-10(15)16/h2-6H,12H2,1H3,(H2,13,14,17) |
InChI 键 |
ZJWAYYASJAYCTO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)NC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



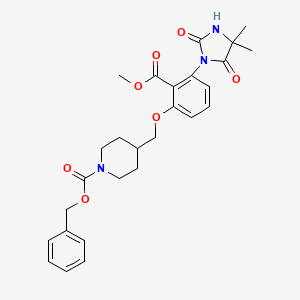

![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)
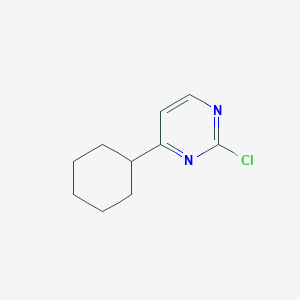
![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)
